molecular formula C9H8INS B13665636 2-Iodo-4,6-dimethylbenzo[d]thiazole

2-Iodo-4,6-dimethylbenzo[d]thiazole

Cat. No.: B13665636
M. Wt: 289.14 g/mol
InChI Key: ANNPKXJZRZGDKP-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,6-dimethylbenzo[d]thiazole typically involves the iodination of 4,6-dimethylbenzo[d]thiazole. One common method includes the reaction of 4,6-dimethylbenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,6-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-substituted-4,6-dimethylbenzo[d]thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethylbenzo[d]thiazole is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methylbenzo[d]thiazole
  • 2-Iodo-6-methylbenzo[d]thiazole
  • 4,6-Dimethylbenzo[d]thiazole

Uniqueness

2-Iodo-4,6-dimethylbenzo[d]thiazole is unique due to the presence of both iodine and two methyl groups on the thiazole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8INS

Molecular Weight

289.14 g/mol

IUPAC Name

2-iodo-4,6-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8INS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3

InChI Key

ANNPKXJZRZGDKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)I)C

Origin of Product

United States

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